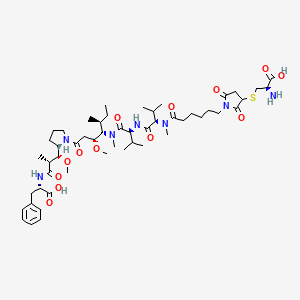
Denintuzumab mafodotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F via a maleimidocaproyl linker . This compound targets CD19, a B-cell-specific marker expressed in the vast majority of B-cell malignancies .
Méthodes De Préparation
Denintuzumab mafodotin is synthesized through a multi-step process involving the conjugation of a humanized anti-CD19 monoclonal antibody to monomethyl auristatin F using a non-cleavable maleimidocaproyl linker . The preparation involves:
Monoclonal Antibody Production: The humanized anti-CD19 monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.
Linker and Cytotoxic Agent Synthesis: Monomethyl auristatin F is synthesized chemically, and the maleimidocaproyl linker is prepared separately.
Analyse Des Réactions Chimiques
Denintuzumab mafodotin undergoes several key reactions:
Conjugation Reaction: The thiol-maleimide reaction is used to attach the maleimidocaproyl linker to the monoclonal antibody.
Internalization and Release: Upon binding to CD19 on the surface of B-cells, the compound is internalized, and the cytotoxic agent is released inside the cell, disrupting microtubule polymerization and leading to cell death.
Applications De Recherche Scientifique
Denintuzumab mafodotin has several scientific research applications:
Cancer Therapy: It is primarily used in the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma.
Targeted Drug Delivery: The compound serves as a model for developing other antibody-drug conjugates targeting different antigens on cancer cells.
Biological Research: It is used in research to study the mechanisms of antibody-drug conjugates and their interactions with cancer cells.
Mécanisme D'action
Denintuzumab mafodotin exerts its effects through a targeted mechanism:
Binding to CD19: The monoclonal antibody component binds specifically to the CD19 antigen on the surface of B-cells.
Internalization: The antibody-antigen complex is internalized by the cell, bringing the cytotoxic agent into the cell.
Cytotoxic Action: Monomethyl auristatin F disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Denintuzumab mafodotin is compared with other antibody-drug conjugates targeting B-cell malignancies:
Brentuximab Vedotin: Targets CD30 and is used in the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Polatuzumab Vedotin: Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.
Loncastuximab Tesirine: Targets CD19 and is used in the treatment of relapsed or refractory large B-cell lymphoma.
This compound is unique due to its specific targeting of CD19 and the use of a non-cleavable linker, which ensures the stability of the conjugate until it reaches the target cell .
Propriétés
| Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. | |
Numéro CAS |
1165741-01-4 |
Formule moléculaire |
C52H83N7O13S |
Poids moléculaire |
1046.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
Clé InChI |
BXTJCSYMGFJEID-XMTADJHZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
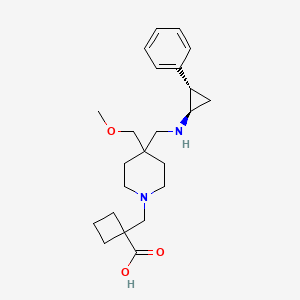
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
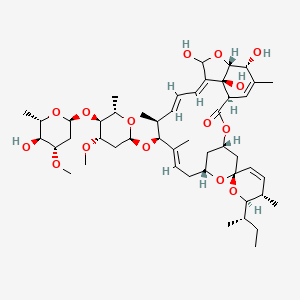
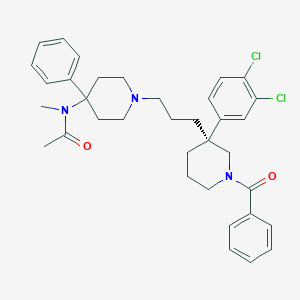
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
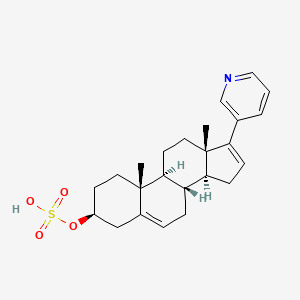
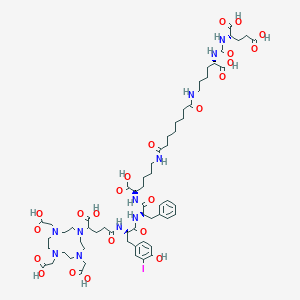
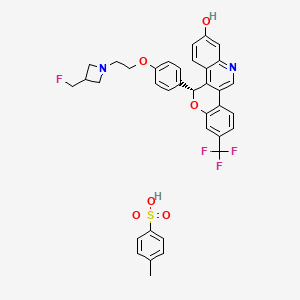
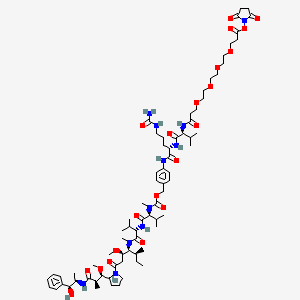
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
